REACTION_CXSMILES
|
O1C=CC(=O)C=C1.[Cl-].[Cl-].[Cl-].[Al+3].[C:12]1([OH:18])[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1.Cl[C:20]([CH3:28])([CH2:22][CH2:23][C:24](Cl)([CH3:26])[CH3:25])[CH3:21]>ClCCl>[CH3:21][C:20]1([CH3:28])[CH2:22][CH2:23][C:24]([CH3:26])([CH3:25])[C:16]2[CH:17]=[C:12]([OH:18])[CH:13]=[CH:14][C:15]1=2 |f:1.2.3.4|
|
Name
|
compound 101b
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
3,4,5,6,7,8-hexahydro-2,2,5,5,8,8-hexamethylnaphtho(2,3-b)-1,2-pyran-4-one
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
ketone
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O1C=CC(C=C1)=O
|
Name
|
|
Quantity
|
25 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[Cl-].[Cl-].[Al+3]
|
Name
|
|
Quantity
|
49.5 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)O
|
Name
|
|
Quantity
|
101 g
|
Type
|
reactant
|
Smiles
|
ClC(C)(CCC(C)(C)Cl)C
|
Name
|
|
Quantity
|
700 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Type
|
CUSTOM
|
Details
|
to stir at 25°-40° C. for 2 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
the dark red mixture was poured onto ice
|
Type
|
EXTRACTION
|
Details
|
Aqueous work up (EtOAc extraction)
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
CC1(C=2C=CC(=CC2C(CC1)(C)C)O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |